
methyl 5,5,5-trifluoro-3-phenyl-4-(trifluoromethyl)-2-pentenoate
Vue d'ensemble
Description
Methyl 5,5,5-trifluoro-3-phenyl-4-(trifluoromethyl)-2-pentenoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. This compound is a member of the trifluoromethyl-containing compounds family, which has shown promising results in different areas of research. In
Applications De Recherche Scientifique
Methyl 5,5,5-trifluoro-3-phenyl-4-(trifluoromethyl)-2-pentenoate has shown potential applications in various fields of research. In medicinal chemistry, this compound has been studied for its potential as an anti-inflammatory agent, as well as its ability to inhibit the growth of cancer cells. In material science, this compound has been used as a building block for the synthesis of new fluorescent dyes and polymers. In organic synthesis, this compound has been used as a key intermediate for the synthesis of various compounds.
Mécanisme D'action
The mechanism of action of methyl 5,5,5-trifluoro-3-phenyl-4-(trifluoromethyl)-2-pentenoate is not fully understood. However, it is believed that this compound exerts its effects through the inhibition of specific enzymes and proteins involved in various cellular processes. In cancer cells, this compound has been shown to inhibit the activity of the histone deacetylase enzyme, which is involved in the regulation of gene expression. This inhibition leads to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
Methyl 5,5,5-trifluoro-3-phenyl-4-(trifluoromethyl)-2-pentenoate has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells, reduces inflammation, and has antioxidant properties. In vivo studies have shown that this compound can reduce the severity of certain inflammatory diseases, such as rheumatoid arthritis, and can inhibit the growth of certain types of tumors.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 5,5,5-trifluoro-3-phenyl-4-(trifluoromethyl)-2-pentenoate has several advantages for lab experiments. This compound is relatively easy to synthesize, and high purity products can be obtained using mild reaction conditions. Additionally, this compound has shown promising results in various areas of research, including medicinal chemistry, material science, and organic synthesis. However, there are also limitations to using this compound in lab experiments. One limitation is the potential toxicity of this compound, which can limit its use in certain applications. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Orientations Futures
There are several future directions for the research of methyl 5,5,5-trifluoro-3-phenyl-4-(trifluoromethyl)-2-pentenoate. One direction is to further explore the potential applications of this compound in medicinal chemistry, particularly in the development of new anti-inflammatory and anticancer agents. Another direction is to investigate the use of this compound in material science, particularly in the development of new fluorescent dyes and polymers. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects, which could lead to the development of safer and more effective compounds.
Propriétés
IUPAC Name |
methyl (E)-5,5,5-trifluoro-3-phenyl-4-(trifluoromethyl)pent-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F6O2/c1-21-10(20)7-9(8-5-3-2-4-6-8)11(12(14,15)16)13(17,18)19/h2-7,11H,1H3/b9-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBGHDBWGJWEWBV-CLFYSBASSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C(C1=CC=CC=C1)C(C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C(/C1=CC=CC=C1)\C(C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (E)-5,5,5-trifluoro-3-phenyl-4-(trifluoromethyl)pent-2-enoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



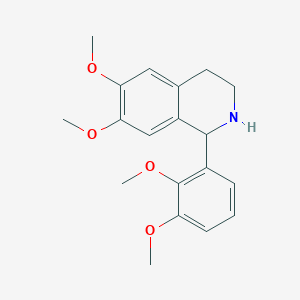
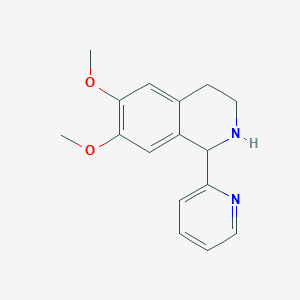

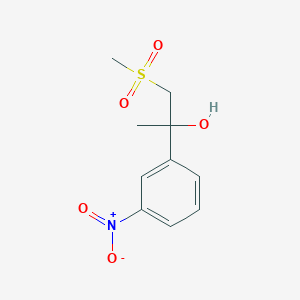
![{1-[(3-isopropyl-4,5-dihydro-5-isoxazolyl)carbonyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B3821502.png)
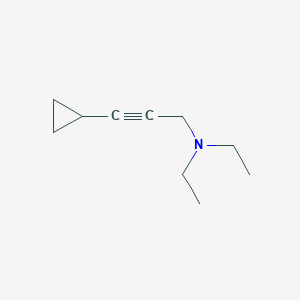
![2,2'-[1,4-butanediylbis(thio)]dithiophene](/img/structure/B3821515.png)

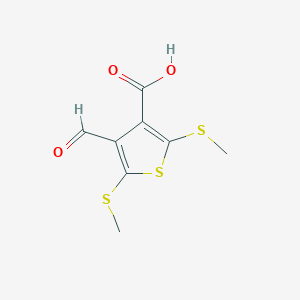
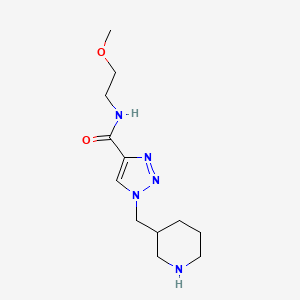

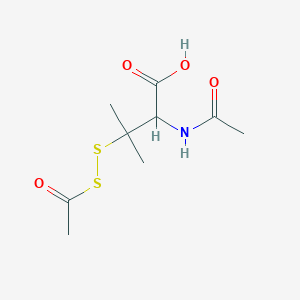

![isopropyl 3,4-dimethoxy-5-oxo-7,8,13,13b-tetrahydro-5H-benzo[1,2]indolizino[8,7-b]indole-7-carboxylate](/img/structure/B3821574.png)